Defined Stereochemistry vs. Racemic Tropinone Oxime
The target compound is defined as the (1R,5S,E) enantiomer, distinguishing it from the commercially available racemic tropinone oxime. The first successful resolution of (±)-tropinone oxime into its constituent enantiomers was reported in 1966, confirming the existence of discrete geometric enantiomers in this cyclic oxime series [1]. Procurement of the undefined racemate (CAS 1515-26-0) introduces an uncontrolled stereochemical variable, whereas the specified enantiomer ensures batch-to-batch consistency for chiral synthesis or structure-activity relationship (SAR) studies.
| Evidence Dimension | Stereochemical Definition |
|---|---|
| Target Compound Data | Single enantiomer: (1R,5S,E)-configuration |
| Comparator Or Baseline | Racemic mixture: (±)-tropinone oxime (CAS 1515-26-0) |
| Quantified Difference | Not quantified; qualitative distinction in enantiomeric purity |
| Conditions | Chiral resolution via diastereomeric salt formation (1966) [1] |
Why This Matters
For asymmetric synthesis or target binding studies, a single, defined enantiomer is mandatory to avoid contradictory or averaged results from a racemic mixture.
- [1] Singh, H., & Razdan, B. (1966). Resolution of (±)-tropinone oxime. Tetrahedron Letters, 7(28), 3243–3245. View Source
